1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene
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Overview
Description
1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene: is an aromatic compound characterized by the presence of multiple chlorine atoms attached to a benzene ring. This compound is part of a larger class of chlorinated aromatic hydrocarbons, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene typically involves the chlorination of precursor aromatic compounds. One common method is the catalytic hydrogenation of 3,5-dichloronitrobenzene, followed by a Bamberger rearrangement . Another approach involves the reaction of 3,5-dichlorobenzonitrile with sodium hydroxide under reflux conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes, where benzene derivatives are treated with chlorine gas in the presence of a catalyst. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used under high-temperature conditions.
Electrophilic Aromatic Substitution: Reagents such as chlorine gas, nitric acid, and sulfuric acid are used in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed:
Nucleophilic Substitution: Products include phenols and ethers.
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated derivatives of the original compound.
Scientific Research Applications
1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms on the benzene ring make it more reactive towards nucleophiles, facilitating various chemical transformations. The compound can also act as an electron-withdrawing group, influencing the reactivity of other functional groups attached to the benzene ring .
Comparison with Similar Compounds
1,4-Dichlorobenzene: Known for its use as a moth repellent and deodorant.
3,5-Dichlorobenzonitrile: Used as an intermediate in the synthesis of herbicides and pharmaceuticals.
4,4’-Dichlorobiphenyl: Studied for its environmental impact and potential toxicity.
Uniqueness: 1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specialized applications where other chlorinated aromatic compounds may not be suitable.
Properties
CAS No. |
61576-92-9 |
---|---|
Molecular Formula |
C18H11Cl3 |
Molecular Weight |
333.6 g/mol |
IUPAC Name |
1,3-dichloro-5-[4-(4-chlorophenyl)phenyl]benzene |
InChI |
InChI=1S/C18H11Cl3/c19-16-7-5-13(6-8-16)12-1-3-14(4-2-12)15-9-17(20)11-18(21)10-15/h1-11H |
InChI Key |
VUIJMPDVBDEMLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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